molecular formula C17H12N4O3S B2739317 2-(m-tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one CAS No. 932513-68-3

2-(m-tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

Katalognummer: B2739317
CAS-Nummer: 932513-68-3
Molekulargewicht: 352.37
InChI-Schlüssel: WCVGZALCFVHUDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(m-Tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a complex heterocyclic compound featuring a fused polycyclic framework. Its structure integrates a quinazolinone core with a [1,3]dioxolo ring (positions 4,5-g) and a thiadiazolo[2,3-b] moiety. These methods emphasize high yields (80–95%), atom economy, and reduced environmental impact .

Eigenschaften

IUPAC Name

5-(3-methylanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c1-9-3-2-4-10(5-9)18-16-20-21-15(22)11-6-13-14(24-8-23-13)7-12(11)19-17(21)25-16/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVGZALCFVHUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(m-tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a member of the quinazolinone family and is characterized by its unique structural features that contribute to its biological activity. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of substituted 1,3,4-thiadiazoles with m-tolylamine and quinazolinone derivatives. The reaction is facilitated under acidic conditions using acetic anhydride or other suitable reagents. The following general reaction scheme can be outlined:

  • Starting Materials : m-tolylamine, 1,3,4-thiadiazole derivative, and quinazolinone.
  • Reagents : Acetic anhydride and acetic acid.
  • Conditions : Heat under reflux for several hours.
  • Purification : Crystallization or chromatography to obtain pure product.

1. Anticholinesterase Activity

Research indicates that compounds similar to 2-(m-tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the nervous system. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

  • Study Findings : In vitro assays demonstrated that certain derivatives showed AChE inhibition comparable to donepezil, a standard treatment for Alzheimer's disease .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies have shown that it exhibits selective cytotoxicity towards specific types of cancer cells.

  • Case Study : In a study assessing the cytotoxic potency against human cancer cell lines (e.g., breast and lung cancer), certain derivatives demonstrated IC50 values lower than those of conventional chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the quinazolinone ring or the thiadiazole moiety can significantly influence its pharmacological profile.

ModificationEffect on Activity
Substituents on m-tolyl groupEnhanced AChE inhibition
Variations in thiadiazole structureAltered cytotoxicity against cancer cells

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of related compounds:

  • Anti-AChE Assays : Using Ellman’s spectrophotometric method to measure AChE inhibition showed promising results for derivatives containing thiadiazole rings .
  • Cytotoxicity Tests : Evaluated against multiple human cancer cell lines revealed varying degrees of efficacy; some compounds were noted for their ability to inhibit tumor growth effectively .

Computational Studies

Molecular docking studies have been employed to predict binding affinities and interaction modes with AChE and other biological targets. These computational insights help guide further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related heterocycles, focusing on core frameworks, substituents, synthetic routes, and biological activities.

Key Observations

Core Frameworks: The target compound’s thiadiazoloquinazolinone-dioxolo hybrid contrasts with imidazoquinazolines () and imidazoquinolinones (), which prioritize nitrogen-rich heterocycles. IQ-type compounds () share fused imidazole-quinoline systems but lack the thiadiazole/dioxolo motifs, correlating with distinct toxicological profiles .

Synthetic Efficiency: DES-mediated synthesis () offers superior sustainability (e.g., solvent-free conditions, recyclable catalysts) compared to traditional methods requiring toxic solvents . Imidazo[4,5-g]quinazolines () and thioamide-substituted imidazoquinolinones () rely on stepwise protocols with moderate yields .

IQ’s carcinogenicity highlights the critical role of substituents; the m-tolylamino group in the target compound may mitigate toxicity by altering metabolic pathways .

Physicochemical and Functional Implications

  • Solubility : The dioxolo ring’s ether linkages may enhance hydrophilicity compared to sulfur/nitrogen-only analogs (e.g., thiadiazoloquinazolin-6-ones) .
  • Stability : Thiadiazole rings confer thermal stability, whereas imidazole cores (e.g., IQ) are prone to degradation under high temperatures .
  • Pharmacokinetics: The m-tolylamino group’s electron-donating methyl substituent could improve metabolic resistance relative to unsubstituted aryl groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.